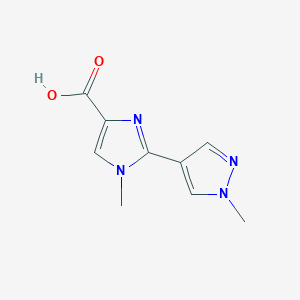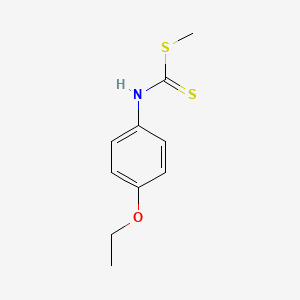
methyl N-(4-ethoxyphenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl N-(4-ethoxyphenyl)carbamodithioate is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.351 g/mol . This compound is known for its unique structure, which includes a carbanilic acid core with dithio and p-ethoxy substituents, and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-ethoxyphenyl)carbamodithioate typically involves the esterification of carbanilic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For this compound, the specific reaction involves the use of dithio-p-ethoxy carbanilic acid and methanol, catalyzed by sulfuric acid or tosic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and yield. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-(4-ethoxyphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithio group into sulfoxide or sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl N-(4-ethoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl N-(4-ethoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The dithio group can form strong interactions with metal ions, making it useful in chelation therapy. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- P-methoxy carbanilic acid, methyl ester : Similar structure but with a methoxy group instead of a dithio group.
- Carbanilic acid, ethyl ester : Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
methyl N-(4-ethoxyphenyl)carbamodithioate is unique due to the presence of both dithio and p-ethoxy substituents, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
13037-23-5 |
|---|---|
Formule moléculaire |
C10H13NOS2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
methyl N-(4-ethoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NOS2/c1-3-12-9-6-4-8(5-7-9)11-10(13)14-2/h4-7H,3H2,1-2H3,(H,11,13) |
Clé InChI |
LMRCFYUILLMSDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


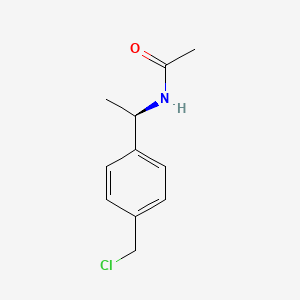
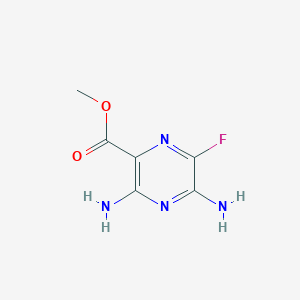
![2-(Benzo[1,3]dioxol-5-yloxy)propionic acid ethyl ester](/img/structure/B8272375.png)
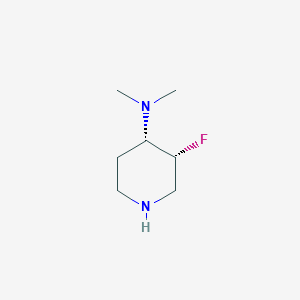
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)
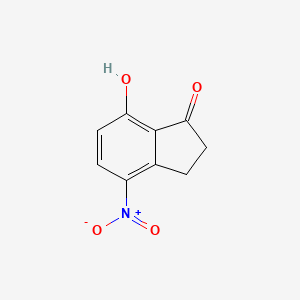
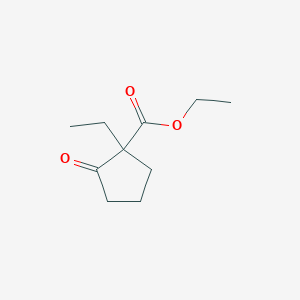
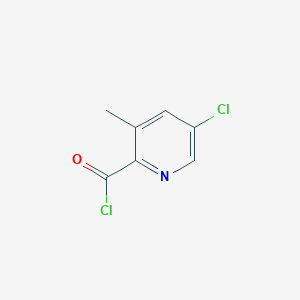
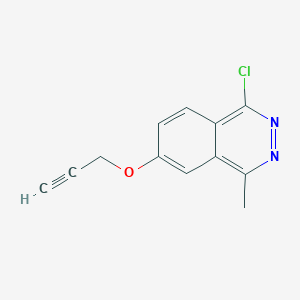
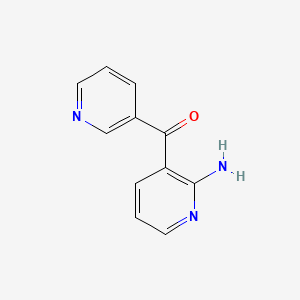
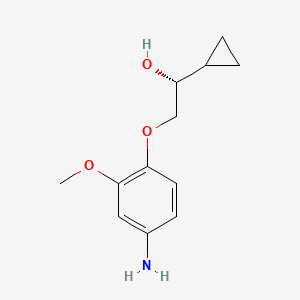
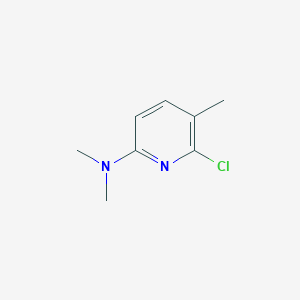
![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)
